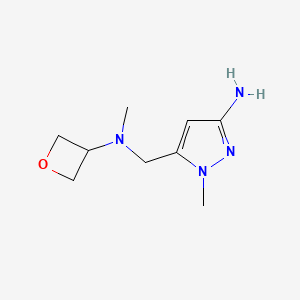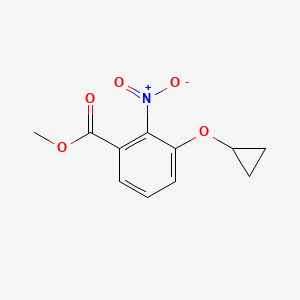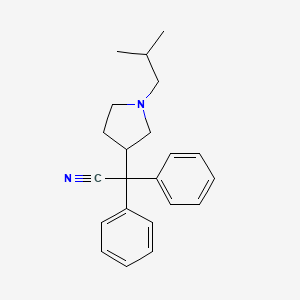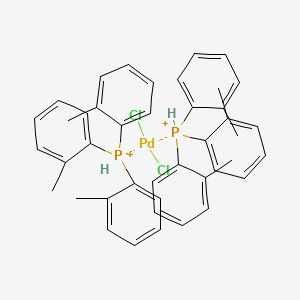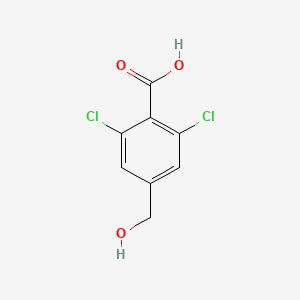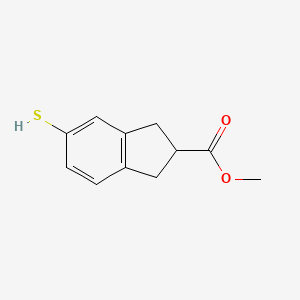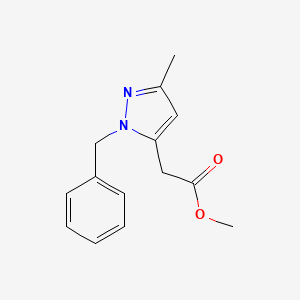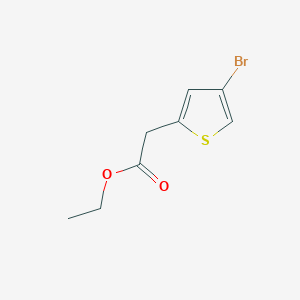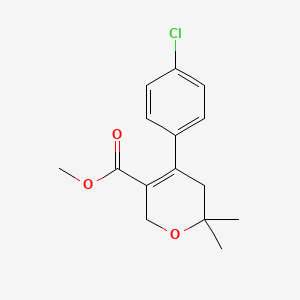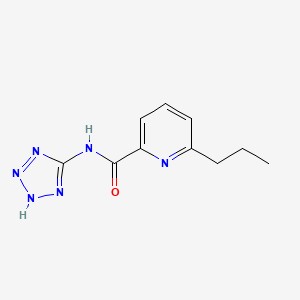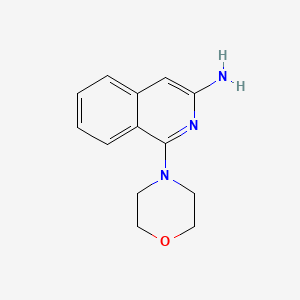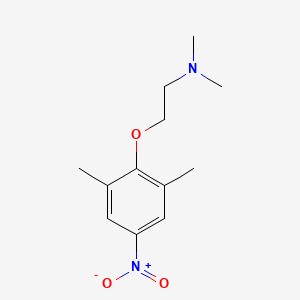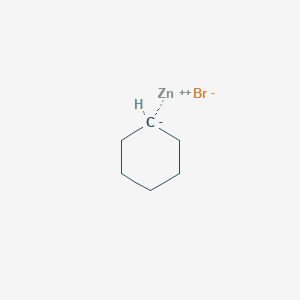
Cyclohexylzinc bromide solution, 0.5M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylzinc(II) bromide is an organozinc compound with the molecular formula C6H11ZnBr. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexylzinc(II) bromide can be synthesized through the reaction of cyclohexylmagnesium bromide with zinc bromide in an anhydrous environment. The reaction is typically carried out in a solvent such as THF to stabilize the organozinc compound. The general reaction is as follows:
C6H11MgBr+ZnBr2→C6H11ZnBr+MgBr2
Industrial Production Methods: In an industrial setting, the production of Cyclohexylzinc bromide solution, 0.5M in THF involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the organozinc compound. The use of automated systems and inert atmosphere techniques are common to ensure high yield and purity .
化学反応の分析
Types of Reactions: Cyclohexylzinc(II) bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is also involved in the formation of carbon-carbon bonds through reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple Cyclohexylzinc bromide solution, 0.5M in THF with aryl or vinyl halides. Typical conditions include the presence of a base and a solvent like THF.
Reaction with Sulfur Dioxide Surrogates: Cyclohexylzinc(II) bromide can react with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form zinc sulfinate salts, which can be further alkylated to produce sulfones.
Major Products:
Aryl and Vinyl Compounds: Through Negishi coupling, this compound forms various aryl and vinyl compounds.
科学的研究の応用
Cyclohexylzinc(II) bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using Cyclohexylzinc bromide solution, 0.5M in THF can have biological and medicinal relevance.
Industry: In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of Cyclohexylzinc bromide solution, 0.5M in THF in cross-coupling reactions involves the transfer of the cyclohexyl group to the electrophile, facilitated by a palladium or nickel catalyst. The organozinc compound acts as a nucleophile, attacking the electrophilic carbon in the halide, leading to the formation of a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps .
類似化合物との比較
Phenylzinc Bromide: Similar to Cyclohexylzinc bromide solution, 0.5M in THF but with a phenyl group instead of a cyclohexyl group.
Benzylzinc Bromide: Contains a benzyl group and is used in similar cross-coupling reactions.
Cyclopropylzinc Bromide: Features a cyclopropyl group and is used in the synthesis of cyclopropyl-containing compounds.
Uniqueness: Cyclohexylzinc(II) bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various synthetic applications .
特性
分子式 |
C6H11BrZn |
|---|---|
分子量 |
228.4 g/mol |
IUPAC名 |
zinc;cyclohexane;bromide |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 |
InChIキー |
PVURAUIMVICLOH-UHFFFAOYSA-M |
正規SMILES |
C1CC[CH-]CC1.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


